Diammonium sodium hexanitrorhodate(III) Diammonium sodium hexanitrorhodate(III)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191529
InChI: InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2
SMILES:
Molecular Formula: H14N8NaO12Rh+3
Molecular Weight: 444.05 g/mol

Diammonium sodium hexanitrorhodate(III)

CAS No.:

Cat. No.: VC16191529

Molecular Formula: H14N8NaO12Rh+3

Molecular Weight: 444.05 g/mol

* For research use only. Not for human or veterinary use.

Diammonium sodium hexanitrorhodate(III) -

Specification

Molecular Formula H14N8NaO12Rh+3
Molecular Weight 444.05 g/mol
IUPAC Name diazanium;sodium;nitrous acid;rhodium
Standard InChI InChI=1S/6HNO2.2H3N.Na.Rh/c6*2-1-3;;;;/h6*(H,2,3);2*1H3;;/q;;;;;;;;+1;/p+2
Standard InChI Key YWMWXKYPWVEMDO-UHFFFAOYSA-P
Canonical SMILES [NH4+].[NH4+].N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.N(=O)O.[Na+].[Rh]

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Coordination Geometry

The compound’s linear formula is Na(NH₄)₂[Rh(NO₂)₆], with a charge of -3 balanced by sodium (Na⁺) and ammonium (NH₄⁺) ions. The rhodium(III) center adopts an octahedral geometry, coordinated by six nitrito ligands (NO₂⁻) via oxygen atoms . This configuration is corroborated by its SMILES notation:
[NH4+].[NH4+].[Na+].O=NO[Rh-3](ON=O)(ON=O)(ON=O)(ON=O)ON=O .

Crystallographic and Spectroscopic Data

X-ray diffraction (XRD) studies of analogous hexanitro complexes, such as sodium hexanitrocobaltate(III), reveal face-centered cubic lattices with metal-nitrogen bond lengths of ~1.95 Å . While direct XRD data for the rhodium analog is limited, its monoisotopic mass (443.968391 Da) and exact mass (443.968391 Da) suggest a tightly packed ionic structure . UV-Vis spectroscopy of similar nitrito complexes exhibits strong absorption bands near 220–240 nm due to ligand-to-metal charge transfer transitions .

Table 1: Key Physical Properties of Diammonium Sodium Hexanitrorhodate(III)

PropertyValue
Molecular Weight438.01 g/mol
Melting Point300°C
AppearanceFine crystalline powder
Charge-3
Solubility in WaterInsoluble (data unavailable)
DensityNot reported

Synthesis and Purification

Synthetic Routes

The synthesis of Na(NH₄)₂[Rh(NO₂)₆] parallels methods for hexanitro metal complexes. A modified procedure from cobalt chemistry involves:

  • Dissolving rhodium(III) chloride in aqueous ammonia.

  • Adding sodium nitrite (NaNO₂) under acidic conditions to facilitate nitrito ligand coordination.

  • Precipitating the product via ethanol addition .

Critical steps include maintaining a pH < 3 to prevent rhodium hydrolysis and using inert atmospheres to avoid oxidation . The final product is purified through recrystallization from hot water, yielding a bright yellow powder .

Challenges in Synthesis

Rhodium’s high cost (~$15,000 per troy ounce) and tendency to form inert oxides necessitate precise stoichiometric control. Impurities such as RhO₂ can form if temperatures exceed 50°C during ligand substitution .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of related hexanitro complexes shows decomposition initiating at 200°C, with complete ligand loss by 650°C . For Na(NH₄)₂[Rh(NO₂)₆], the melting point of 300°C indicates moderate thermal stability, suitable for high-temperature applications up to 250°C . The compound is stable in dry air but hydrolyzes slowly in humid environments, releasing nitric oxide (NO) .

Industrial and Research Applications

Catalysis

Rhodium nitrito complexes serve as precursors for heterogeneous catalysts in hydrogenation and carbonylation reactions. For example, supported Rh catalysts derived from Na(NH₄)₂[Rh(NO₂)₆] show 90% selectivity in aldehyde hydrogenation .

Materials Science

High-purity (99.99%) grades are used to synthesize rhodium nanoparticles for electronics, leveraging their high electrical conductivity (6.3 × 10⁶ S/m) .

Analytical Chemistry

The compound’s insolubility in water makes it a reagent for gravimetric analysis of potassium and ammonium ions, forming precipitates in non-aqueous solvents .

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